1,2-Dichlorotetramethyldisilane

Description

The exact mass of the compound Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dichlorotetramethyldisilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichlorotetramethyldisilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-[chloro(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAZXBAPWCPIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040717 | |

| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-61-4 | |

| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Dichlorodisilane Building Block

An In-Depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorotetramethyldisilane

1,2-Dichlorotetramethyldisilane, with the chemical formula C₄H₁₂Cl₂Si₂, is a versatile bifunctional organosilicon compound that serves as a critical intermediate in advanced materials science and synthetic chemistry.[1] Its structure, featuring a silicon-silicon bond flanked by two reactive chlorodimethylsilyl groups, makes it an ideal precursor for the synthesis of silicon-based polymers (polysilanes), functionalized disilanes, and for the modification of material surfaces.[1] The dual chlorine functionality facilitates effective cross-linking in polymer systems, which can significantly enhance the durability, thermal stability, and chemical resistance of the final products.[1]

Researchers and industry professionals utilize this compound in the development of advanced materials such as silicone elastomers and composites.[1] Furthermore, its ability to form stable, covalent bonds with various substrates makes it invaluable in the semiconductor industry for surface modification and as a precursor in atomic layer deposition (ALD) processes.[1] This guide provides a comprehensive overview of the synthesis, properties, and core reactivity of 1,2-dichlorotetramethyldisilane, grounded in established chemical principles and validated protocols.

Synthesis and Purification

Core Synthetic Strategy: From Industrial Feedstock to Purified Precursor

The most industrially relevant synthesis of 1,2-dichlorotetramethyldisilane originates from the "disilane fraction" produced during the Direct Process for manufacturing chloromethylsilanes. This process, the cornerstone of the silicones industry, reacts silicon metal with methyl chloride at high temperatures. While the primary products are methylchlorosilanes like dimethyldichlorosilane, a significant fraction consists of higher-boiling polysilanes, including permethylated and partially chlorinated disilanes and trisilanes.

A key reference indicates that 1,2-dichlorotetramethyldisilane can be isolated and synthesized from this complex mixture. The process involves a catalyzed Si-Si bond cleavage of higher chlorinated disilanes using hydrogen chloride (HCl), with tributylamine (Bu₃N) serving as a catalyst. This targeted cleavage allows for the conversion of less desirable polysilanes into the valuable title compound.

Purification: Fractional Distillation

Due to its relatively high boiling point and thermal stability, the primary method for purifying 1,2-dichlorotetramethyldisilane is fractional distillation under an inert atmosphere (e.g., argon or nitrogen). This technique effectively separates the target compound from other chlorosilanes with different boiling points that are present in the crude reaction mixture. The process leverages the differences in volatility to achieve high purity, typically ≥95%.[2]

Physicochemical and Spectroscopic Properties

1,2-Dichlorotetramethyldisilane is a colorless, clear liquid that is sensitive to moisture.[1] It is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage upon contact.[1] Proper handling in a well-ventilated fume hood using appropriate personal protective equipment is mandatory.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4342-61-4 | [1] |

| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |

| Molecular Weight | 187.22 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 148-149 °C | [3] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.454 | [3] |

Spectroscopic Characterization

The structural integrity of 1,2-dichlorotetramethyldisilane is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : A single, sharp singlet is expected in the region of δ 0.1-0.3 ppm, corresponding to the twelve equivalent protons of the four methyl groups.

-

¹³C NMR : A single resonance is expected for the methyl carbons, typically appearing upfield (δ -0.5 to 2.0 ppm). For instance, the hydrolysis product, 1,2-dihydroxy-tetramethyldisilane, shows a ¹³C signal at δ 1.47 ppm. PubChem provides a reference ¹³C NMR spectrum for the title compound.[4]

-

²⁹Si NMR : The silicon nuclei are sensitive to their chemical environment. A single resonance is anticipated. For comparison, in the derivative di(n-propylamino)tetramethyldisilane, the ²⁹Si signal appears at δ -8.9 ppm.[5][6] This provides a reasonable estimate for the chemical shift region.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups and the overall molecular structure. Characteristic absorption bands include Si-C stretches and methyl group deformations. Studies have also utilized Raman and IR spectroscopy to identify the presence of both gauche and anti rotational isomers (rotamers) in the liquid state, arising from the restricted rotation around the central Si-Si bond.[7]

-

Mass Spectrometry (MS) : Electron impact ionization (EI-MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of methyl groups (M-15) and chlorine atoms, as well as cleavage of the Si-Si bond.

Core Reactivity and Experimental Protocol

The reactivity of 1,2-dichlorotetramethyldisilane is dominated by the electrophilic nature of the silicon atoms and the lability of the Si-Cl bonds. These bonds are readily susceptible to nucleophilic attack, making the compound an excellent precursor for introducing a tetramethyldisilane-1,2-diyl unit.

A prime example of this reactivity is its reaction with primary or secondary amines to form 1,2-diaminodisilanes. This reaction proceeds via a straightforward nucleophilic substitution mechanism where the amine displaces the chloride ions. The reaction typically requires an excess of the amine or the addition of a non-nucleophilic base to neutralize the HCl generated.

Workflow for Synthesis of a Diaminodisilane Derivative

Caption: Workflow for the synthesis of a 1,2-diaminodisilane.

Experimental Protocol: Synthesis of Di(n-propylamino)tetramethyldisilane

The following is a representative, validated protocol adapted from the literature that showcases the utility of 1,2-dichlorotetramethyldisilane as a synthetic precursor.[5][8]

1. Reaction Setup:

-

A three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.

-

The flask is charged with n-hexane (400 mL) and n-propylamine (7.10 g, 120 mmol). The mixture is stirred and cooled in an ice bath.

2. Reagent Addition:

-

A solution of 1,2-dichlorotetramethyldisilane (5.10 g, 27.2 mmol) in 50 mL of n-hexane is prepared and transferred to the dropping funnel.

-

The disilane solution is added dropwise to the stirred, cooled amine solution over 30-60 minutes. A white precipitate of n-propylamine hydrochloride will form immediately.

3. Reaction and Workup:

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for an additional 12-16 hours.

-

The resulting suspension is filtered through a fritted glass funnel to remove the amine hydrochloride salt. The salt is washed with a small portion of n-hexane.

-

The combined filtrate is transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude liquid residue is purified by vacuum distillation to yield di(n-propylamino)tetramethyldisilane as a colorless liquid.

This protocol exemplifies a robust and scalable method for the functionalization of the disilane core, highlighting the value of 1,2-dichlorotetramethyldisilane as a pivotal reagent in organosilicon chemistry.

References

-

Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and. Qucosa - Freiberg. [Link]

-

Synthesis, structure and properties of 1,2-dihydroxy-tetramethyldisilane. ElectronicsAndBooks. [Link]

-

Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and Dynamic Behavior. ACS Omega - ACS Publications. [Link]

-

Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and Dynamic Behavior. PMC - NIH. [Link]

-

Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation of dialkylhydrosilyl anions. RSC Publishing. [Link]

-

Chlorodimethylsilane Cas 1066-35-9. LookChem. [Link]

-

PE ATR-FTIR Forensic Library - 3. Scribd. [Link]

-

IS NIR Spectra. [Link]

-

Synthesis and Properties of Poly[oxy(arylene)oxy-1,1,2,2-tetramethyldisilanylene]s. kchem.org. [Link]

-

Synthesis and Reactivity of Functionalized Rhenium Silyl Complexes. [Link]

-

Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. [Link]

-

1,2-Dichloro-1,1,2,2-tetramethyldisilane. PubChem. [Link]

-

Conformational equilibria, Raman and infrared spectra, and ab initio calculations of dichloromethyl methyl dichlorosilane. ResearchGate. [Link]

Sources

- 1. 1,2-Dichlorodisilane | Benchchem [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 1,2-DICHLOROTETRAMETHYLDISILANE | 4342-61-4 [chemicalbook.com]

- 4. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tubaf.qucosa.de [tubaf.qucosa.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and Dynamic Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of 1,2-Dichlorotetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Silicon Chemistry

1,2-Dichlorotetramethyldisilane, with the chemical formula C₄H₁₂Cl₂Si₂, is a reactive organosilicon compound that serves as a crucial precursor and intermediate in a wide array of chemical syntheses.[1][2] Its unique structure, featuring a silicon-silicon bond flanked by two chlorine atoms, imparts a high degree of functionality, making it an invaluable tool for the synthesis of silicones, advanced polymers, and for surface modification of materials.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and reactivity of 1,2-dichlorotetramethyldisilane, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Properties

1,2-Dichlorotetramethyldisilane is a colorless, clear liquid with a pungent odor.[1] It is a flammable and corrosive compound that is sensitive to moisture.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4342-61-4 | [1][3][4] |

| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |

| Molecular Weight | 187.22 g/mol | [3][4] |

| Boiling Point | 148-149 °C | [3] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.454 | [3] |

| Flash Point | 37 °C (closed cup) | [3] |

The core of 1,2-dichlorotetramethyldisilane's reactivity lies in its molecular structure, which consists of a central silicon-silicon bond. Each silicon atom is also bonded to two methyl groups and one chlorine atom.

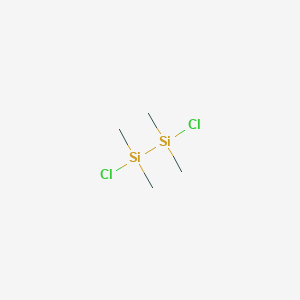

Caption: Ball-and-stick representation of the 1,2-Dichlorotetramethyldisilane molecule.

Conformational Analysis

Due to rotation around the Si-Si single bond, 1,2-dichlorotetramethyldisilane can exist as different rotational isomers, or conformers. The two most significant conformers are the anti and gauche forms. In the anti conformation, the two chlorine atoms are positioned on opposite sides of the Si-Si bond, resulting in a dihedral angle of 180°. In the gauche conformation, the chlorine atoms are in closer proximity, with a dihedral angle of approximately 60°. Studies on related 1,2-dihalogenodisilanes have shown that both conformers can coexist, with the anti conformer often being the lower-energy and more stable form.[5] The equilibrium between these conformers can be influenced by the solvent and temperature.

Synthesis of 1,2-Dichlorotetramethyldisilane

A reliable method for the synthesis of 1,2-dichlorotetramethyldisilane involves the reductive coupling of dichlorodimethylsilane. While specific, detailed protocols are often proprietary, the general approach is well-established in organosilicon chemistry.

Experimental Protocol: Reductive Coupling of Dichlorodimethylsilane

This protocol is a representative method and should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Alkali metal (e.g., sodium or lithium) dispersion

-

Inert gas supply (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

-

Reagent Addition: Anhydrous THF is cannulated into the flask, followed by the careful addition of the alkali metal dispersion.

-

Initiation: A small amount of dichlorodimethylsilane is added to the stirred suspension to initiate the reaction.

-

Slow Addition: The remaining dichlorodimethylsilane is dissolved in anhydrous THF and added dropwise to the reaction mixture via the dropping funnel over several hours. The reaction is exothermic and the temperature should be controlled with an external cooling bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Workup: After the reaction is complete, the excess alkali metal is quenched, and the reaction mixture is filtered to remove the metal halide salt.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,2-dichlorotetramethyldisilane.

Caption: Hydrolysis of 1,2-dichlorotetramethyldisilane to 1,2-dihydroxy-tetramethyldisilane.

Applications in Materials Science

The dual chlorine functionality of 1,2-dichlorotetramethyldisilane makes it an excellent cross-linking agent in polymer systems. [1]It is used in the synthesis of:

-

Silicones: It serves as a precursor for various silicone materials, which are valued for their thermal stability and flexibility in industries such as automotive and electronics. [1]* Coatings, Sealants, and Adhesives: Its ability to enhance adhesion and improve surface properties makes it a valuable component in these applications. [1]* Semiconductor Industry: It is utilized for surface modification and as a precursor in the synthesis of silicon-based materials for electronic applications. [1]

Safety and Handling

1,2-Dichlorotetramethyldisilane is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage. [3][4]It is also moisture-sensitive and reacts with water to produce hydrochloric acid. [4] Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]* Keep away from heat, sparks, and open flames. [3][4]* Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere. [4]

Conclusion

1,2-Dichlorotetramethyldisilane is a foundational reagent in organosilicon chemistry. Its well-defined chemical structure, characterized by a reactive Si-Si bond and two labile Si-Cl bonds, provides a gateway to a vast array of silicon-containing molecules and materials. A thorough understanding of its synthesis, structural properties, and reactivity is paramount for leveraging its full potential in the development of advanced materials with tailored properties for a multitude of technological applications.

References

- Hengge, E., & Eibl, M. (1992). Synthesis and Properties of 1,2-Dichlorodisilane and 1,1,2-Trichlorodisilane. Organometallics, 11(5), 2045-2049.

- Roewer, G., & Herzog, U. (1996). Synthesis, structure and properties of 1,2-dihydroxy-tetramethyldisilane. Journal of Organometallic Chemistry, 521(1-2), 291-294.

-

PubChem. (n.d.). 1,2-Dichloro-1,1,2,2-tetramethyldisilane. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1,2-Dichlorotetramethyldisilane

Abstract: 1,2-Dichlorotetramethyldisilane (C₄H₁₂Cl₂Si₂) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry. Its bifunctional nature, possessing two reactive silicon-chlorine (Si-Cl) bonds, makes it a critical precursor for the synthesis of silicon-containing polymers, surface modification agents, and advanced materials. This guide provides an in-depth analysis of its core physical and chemical properties, safe handling protocols, and reactivity profile, tailored for researchers, chemists, and professionals in drug development and materials science.

Introduction and Molecular Overview

1,2-Dichlorotetramethyldisilane is a fundamental building block in organosilicon chemistry. Structurally, it consists of a silicon-silicon single bond, with each silicon atom bonded to two methyl groups and one chlorine atom. This arrangement provides two reactive sites for nucleophilic substitution, making it an ideal monomer for polymerization and a reagent for introducing disilane units into molecular architectures.[1] Its applications range from a precursor for polysilanes, which have unique electronic and photophysical properties, to a surface modification agent for enhancing adhesion and thermal stability in composites.[1]

Below is a diagram illustrating the molecular structure of 1,2-Dichlorotetramethyldisilane.

Caption: Molecular structure of 1,2-Dichlorotetramethyldisilane.

Core Physicochemical Properties

The utility of 1,2-Dichlorotetramethyldisilane in various applications is dictated by its distinct physical properties. It is a colorless, clear liquid at room temperature.[1] A summary of its key quantitative properties is provided below, compiled from authoritative chemical supplier data.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |

| Molecular Weight | 187.21 g/mol | [1] |

| CAS Number | 4342-61-4 | [1][4] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 148-149 °C | [3] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.454 | [3] |

| Flash Point | 37 °C (98.6 °F) - closed cup |

Spectroscopic Profile for Structural Verification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The molecule is symmetrical. Therefore, a single sharp singlet is expected in the ¹H NMR spectrum, corresponding to the twelve equivalent protons of the four methyl groups. The chemical shift would be in the typical range for methyl groups attached to a silicon atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, a single resonance is expected for the four equivalent methyl carbons.

-

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): A single peak would confirm the symmetrical nature of the disilane backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorbances corresponding to C-H stretching and bending from the methyl groups, and a characteristic Si-Cl stretching frequency. The Si-Si bond is IR-inactive due to its symmetry.

Reactivity, Handling, and Safety

4.1. Reactivity Profile

The primary determinant of 1,2-Dichlorotetramethyldisilane's reactivity is the pair of Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack and are readily hydrolyzed.

-

Hydrolysis: The compound reacts vigorously with water and other protic solvents (e.g., alcohols) to produce hydrochloric acid (HCl) and 1,2-dihydroxytetramethyldisilane.[5] This reaction is the source of its corrosive properties and necessitates handling under anhydrous, inert conditions.

-

Polymerization: It serves as a monomer in Wurtz-type coupling reactions, typically using an alkali metal like sodium, to form high molecular weight polysilanes.[6][7] These polymers are of interest for their applications as ceramic precursors and in optoelectronics.[6][7][8]

Caption: Hydrolysis reaction of 1,2-Dichlorotetramethyldisilane.

4.2. Safety and Hazard Information

This compound is classified as a flammable liquid and is corrosive. It causes severe skin burns and eye damage. The vapor can form explosive mixtures with air, and it reacts with water to release corrosive HCl gas.[9]

-

Hazard Statements (H-phrases): H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).

-

Supplementary Hazards: EUH014 (Reacts violently with water).

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and flame-retardant protective clothing is mandatory.[9] Work should be conducted in a well-ventilated fume hood.

4.3. Experimental Protocol: Safe Handling and Storage

Trustworthy and reproducible results begin with proper reagent handling. The following protocol outlines a self-validating system for the safe use of 1,2-Dichlorotetramethyldisilane.

Caption: Workflow for the safe handling of 1,2-Dichlorotetramethyldisilane.

Step-by-Step Methodology:

-

Preparation: Ensure the reaction vessel and any transfer apparatus (syringes, cannulas) are oven-dried or flame-dried under vacuum to remove all traces of moisture.

-

Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas such as argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Transfer: The reagent bottle should be allowed to come to room temperature before opening to prevent condensation of atmospheric moisture. Use a syringe or cannula to transfer the required volume of the liquid.

-

Reaction: Add the reagent slowly to the reaction mixture, monitoring for any exothermic processes.

-

Workup and Quenching: Upon completion, any unreacted 1,2-Dichlorotetramethyldisilane must be safely neutralized. Slowly add the reaction mixture to a separate flask containing an anhydrous, non-protic solvent. This diluted solution can then be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or another weak base to neutralize the HCl formed upon quenching.

-

Storage: The reagent bottle should be sealed tightly under an inert gas atmosphere. Parafilm or vinyl tape can be used to further secure the cap and prevent moisture ingress during storage.[9]

Conclusion

1,2-Dichlorotetramethyldisilane is a cornerstone reagent in silicon chemistry. Its well-defined physical properties, combined with its high reactivity, make it invaluable for the synthesis of advanced materials. However, this reactivity also necessitates stringent handling procedures. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is paramount for its safe and effective use in research and development, enabling innovation in fields from polymer chemistry to semiconductor technology.[1]

References

- Chem-Impex International. (n.d.). 1,2-Dichlorotetramethyldisilane.

-

Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes. DTIC. Retrieved from [Link]

-

Kemper, K. A. (1990). Polysilanes: Their Synthesis, Properties and Application. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Hengge, E., & Hassler, K. (2009). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. ResearchGate. Retrieved from [Link]

-

Murase, H., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. SCIRP. Retrieved from [Link]

-

Yang, S. (1987). Polysilane Polymers - Chemistry and Spectroscopy. University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2-DICHLOROTETRAMETHYLDISILANE CAS#: 39437-99-5 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,2-DICHLOROTETRAMETHYLDISILANE | 4342-61-4 [chemicalbook.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. sigmaaldrich.com [sigmaaldrich.com]

1,2-Dichlorotetramethyldisilane molecular weight and formula

An In-Depth Technical Guide to 1,2-Dichlorotetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

1,2-Dichlorotetramethyldisilane, a versatile organosilicon compound, is a key building block in a variety of chemical syntheses. Its unique structure, featuring a silicon-silicon bond and two reactive chlorine atoms, makes it a valuable precursor in the production of advanced materials. This guide will delve into the fundamental characteristics and applications of this compound, providing insights for its effective utilization in a laboratory and industrial setting.

Molecular Structure and Key Features:

The foundational attributes of 1,2-Dichlorotetramethyldisilane are its molecular formula and weight.

-

Linear Formula: [ClSi(CH3)2]2[3]

The presence of the Si-Si bond and the reactive Si-Cl bonds are central to its chemistry, allowing for a range of transformations and polymerizations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1,2-Dichlorotetramethyldisilane is essential for its handling and application.

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [1] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Boiling Point | 148-149 °C | [3] |

| Refractive Index | n20/D 1.454 | [3] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [3] |

Synonyms: This compound is also known by several other names, including:

Synthesis and Manufacturing

While specific industrial synthesis routes for 1,2-Dichlorotetramethyldisilane are often proprietary, the general approach involves the coupling of chlorosilanes. A conceptual workflow for its synthesis is outlined below. The direct synthesis of methylchlorosilanes, such as dimethyldichlorosilane, is a foundational process in the silicones industry, often referred to as the Müller-Rochow process.[4] This process provides the essential precursors for a wide range of organosilicon compounds.

Caption: Conceptual workflow for the synthesis of 1,2-Dichlorotetramethyldisilane.

Chemical Reactivity and Mechanisms

The reactivity of 1,2-Dichlorotetramethyldisilane is dominated by the two chlorosilyl groups. These groups are susceptible to nucleophilic substitution, making the molecule an excellent precursor for the synthesis of more complex organosilicon structures.

A key reaction is its hydrolysis to form 1,2-Dihydroxy-tetramethyldisilane.[5] This reaction is a classic example of the conversion of a chlorosilane to a silanol.

Caption: Reaction pathway for the hydrolysis of 1,2-Dichlorotetramethyldisilane.

This reactivity allows for its use in the formation of five- and six-membered heterocycles when reacted with diamines.[6] The dual chlorine functionality is particularly advantageous for cross-linking in polymer systems, which can significantly enhance the durability and performance of the final products.[1]

Applications in Research and Development

1,2-Dichlorotetramethyldisilane is a versatile compound with a broad range of applications across various industries.

-

Synthesis of Silicones: It serves as a precursor in the synthesis of various silicone materials.[1] These materials are crucial in the automotive and electronics industries due to their thermal stability and flexibility.[1]

-

Surface Modification: This compound is utilized to modify the surfaces of materials, enhancing properties such as hydrophobicity and adhesion.[1] This is particularly beneficial in the formulation of coatings and adhesives.[1]

-

Advanced Materials: Researchers and industry professionals use 1,2-Dichlorotetramethyldisilane in the development of advanced materials, including silicone-based elastomers and composites.[1] Its incorporation can lead to improved thermal stability and chemical resistance.[1]

-

Semiconductor Industry: In the semiconductor industry, it is used for surface modification and as a precursor in the synthesis of silicon-based materials.[1]

Experimental Protocol: Hydrolysis of 1,2-Dichlorotetramethyldisilane

The following is a representative protocol for the hydrolysis of 1,2-Dichlorotetramethyldisilane to 1,2-Dihydroxy-tetramethyldisilane.

Materials:

-

1,2-Dichlorotetramethyldisilane (95% purity)

-

Diethyl ether (anhydrous)

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-Dichlorotetramethyldisilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of distilled water to the stirred solution via the dropping funnel. A white precipitate of hydrochloric acid may form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 1,2-Dihydroxy-tetramethyldisilane.

Safety and Handling

1,2-Dichlorotetramethyldisilane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Classifications:

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always handle this chemical in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

-

Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane - ResearchGate. (URL: [Link])

-

1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem. (URL: [Link])

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry - ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-DICHLOROTETRAMETHYLDISILANE | 4342-61-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Dichlorotetramethyldisilane | 4342-61-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Characterization of 1,2-Dichlorotetramethyldisilane: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-dichlorotetramethyldisilane (Cl(CH₃)₂SiSi(CH₃)₂Cl). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this key organosilicon compound. The guide offers insights into the structural nuances revealed by these analytical techniques, supported by experimental data and theoretical principles.

Introduction

1,2-Dichlorotetramethyldisilane is a versatile bifunctional organosilicon compound with significant applications as a precursor in the synthesis of silicon-containing polymers and materials.[1][2] Its reactivity is primarily dictated by the two silicon-chlorine bonds, making it a valuable building block in organosilicon chemistry. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide will explore the key features of its ¹H, ¹³C, and ²⁹Si NMR, as well as its IR spectra.

Molecular Structure and Conformational Isomerism

The central silicon-silicon bond in 1,2-dichlorotetramethyldisilane allows for rotational isomerism. Studies have shown that this molecule exists as a mixture of anti and gauche rotamers in the liquid state.[3] This conformational flexibility is a critical factor in interpreting its vibrational spectra, as different conformers will exhibit distinct spectral features.

Caption: Rotational isomers of 1,2-Dichlorotetramethyldisilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of 1,2-dichlorotetramethyldisilane. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Given the moisture sensitivity of chlorosilanes, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated solvents. A suitable solvent is deuterated chloroform (CDCl₃).

-

Instrumentation: A standard multinuclear NMR spectrometer operating at a field strength of at least 300 MHz for ¹H is recommended.

-

Acquisition Parameters:

-

¹H NMR: Standard acquisition parameters are typically sufficient. A relaxation delay of 1-2 seconds is appropriate.

-

¹³C NMR: Proton-decoupled mode should be used to obtain singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) may be necessary due to the quaternary nature of the silicon-bound carbons.

-

²⁹Si NMR: Inverse-gated proton decoupling is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and obtain accurate quantitative data. A longer relaxation delay (e.g., 30-60 seconds) is often required for ²⁹Si nuclei.

-

¹H NMR Spectrum:

The ¹H NMR spectrum of 1,2-dichlorotetramethyldisilane is expected to show a single sharp singlet. The four methyl groups are chemically equivalent due to the free rotation around the Si-Si bond and the symmetry of the molecule. The chemical shift of these protons is influenced by the electronegativity of the adjacent silicon and chlorine atoms.

¹³C NMR Spectrum:

Similar to the proton spectrum, the proton-decoupled ¹³C NMR spectrum should exhibit a single resonance corresponding to the four equivalent methyl carbons. The availability of a ¹³C NMR spectrum for this compound is noted in spectral databases.[4]

²⁹Si NMR Spectrum:

The ²⁹Si NMR spectrum provides direct insight into the electronic environment of the silicon atoms. A single resonance is expected for the two equivalent silicon atoms. The chemical shift is sensitive to the substituents on the silicon atom. For 1,2-dichlorotetramethyldisilane, the ²⁹Si NMR chemical shift has been reported to be approximately -7.6 ppm in CDCl₃.[5]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.4 - 0.8 | Singlet | -Si(CH₃)₂Cl |

| ¹³C | ~5 - 10 | Singlet | -Si(CH₃)₂Cl |

| ²⁹Si | -7.6 | Singlet | -Si(CH₃)₂Cl |

Table 1: Summary of Expected NMR Spectroscopic Data for 1,2-Dichlorotetramethyldisilane.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of 1,2-dichlorotetramethyldisilane is characterized by absorptions corresponding to the vibrations of the Si-Cl, Si-C, and C-H bonds. The presence of rotational isomers can lead to the observation of more complex vibrational bands than would be expected for a single rigid structure.[3] A reference FT-IR spectrum for this compound is available in the Aldrich FT-IR Collection.[6]

Experimental Protocol for IR Spectroscopy:

-

Sample Handling: Due to its reactivity with moisture, the sample should be handled in a dry environment. For liquid samples, a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates is a suitable method.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. A drop of the liquid sample is then placed between the plates, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum:

The key vibrational modes for 1,2-dichlorotetramethyldisilane are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching | Medium |

| 1450 - 1400 | CH₃ asymmetric deformation | Medium |

| 1260 - 1240 | CH₃ symmetric deformation (umbrella) | Strong |

| 850 - 750 | CH₃ rocking and Si-C stretching | Strong |

| 600 - 450 | Si-Cl stretching | Strong |

| Below 400 | Si-Si stretching and skeletal modes | Weak - Medium |

Table 2: Principal Infrared Absorption Bands for 1,2-Dichlorotetramethyldisilane.

The Si-Cl stretching region is particularly informative. The presence of multiple bands in this region can be attributed to the different vibrational frequencies of the Si-Cl bond in the anti and gauche conformers.

Conclusion

The spectroscopic analysis of 1,2-dichlorotetramethyldisilane by NMR and IR provides a detailed picture of its molecular structure and dynamics. The simplicity of the NMR spectra is a direct consequence of the molecule's symmetry, while the complexity of the IR spectrum reveals the presence of rotational isomers. This guide provides the foundational spectroscopic knowledge required for the effective utilization of this important organosilicon reagent in research and industrial applications.

References

- 1. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tubaf.qucosa.de [tubaf.qucosa.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Reactivity of the Si-Cl Bond in 1,2-Dichlorotetramethyldisilane

Abstract

1,2-Dichlorotetramethyldisilane, [ClSi(CH₃)₂]₂, is a versatile bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. The reactivity of this molecule is dominated by the two silicon-chlorine (Si-Cl) bonds, which serve as highly effective sites for nucleophilic substitution and reduction reactions. This guide provides a comprehensive technical overview of the core reactivity principles of this disilane. It is intended for researchers, scientists, and drug development professionals who wish to leverage its unique chemical properties for the synthesis of advanced materials, including silicone-based elastomers, composites, and functionalized polymers.[1] We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present data-driven insights into its synthetic applications.

Introduction: The Nature of the Si-Cl Bond

1,2-Dichlorotetramethyldisilane is a colorless liquid characterized by a central silicon-silicon bond, with each silicon atom also bonded to two methyl groups and one chlorine atom.[2] The key to its synthetic utility lies in the polar covalent Si-Cl bond.

Causality Behind Reactivity: The Si-Cl bond is significantly more reactive towards nucleophiles than a typical carbon-chlorine (C-Cl) bond for two primary reasons:

-

Polarity and Electronegativity: Silicon is less electronegative (1.90 on the Pauling scale) than carbon (2.55). This results in a more polarized Si-Cl bond, making the silicon atom more electropositive and thus a more attractive target for nucleophiles.

-

Atomic Size and Accessibility: Silicon, being a third-period element, is larger than carbon and possesses accessible 3d orbitals. This allows it to accommodate an expanded coordination sphere, readily forming a pentacoordinate transition state or intermediate upon nucleophilic attack. This lowers the activation energy for substitution reactions compared to the sterically hindered backside attack required in Sₙ2 reactions at a carbon center.

These intrinsic properties make 1,2-dichlorotetramethyldisilane an excellent precursor for introducing a dimethyldisilane unit into a larger molecular framework.

Physicochemical Properties

A summary of the key properties of 1,2-dichlorotetramethyldisilane is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂Cl₂Si₂ | |

| Molecular Weight | 187.22 g/mol | |

| Appearance | Colorless clear liquid | |

| Boiling Point | 148-149 °C | |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.454 | |

| CAS Number | 4342-61-4 |

Core Reactivity and Synthetic Transformations

The dual Si-Cl functionalities are the primary reaction sites, allowing for sequential or simultaneous substitution. This bifunctionality is crucial for applications in polymer chemistry, where it can act as a chain extender or cross-linking agent.[1]

Nucleophilic Substitution: The Workhorse Reaction

The most prevalent reaction of 1,2-dichlorotetramethyldisilane is nucleophilic substitution, where the chlorine atoms are displaced by a wide range of nucleophiles. The general mechanism proceeds via an addition-elimination pathway, characteristic of nucleophilic substitution at a silicon center.

Common Nucleophilic Reactions:

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Significance |

| Hydroxide/Alkoxide | H₂O / Et₃N, ROH | Disiloxane/Dialkoxydisilane | Precursors for silicones and sol-gel materials. |

| Amine | R₂NH, Ethylenediamine | Aminodisilane | Formation of silicon-nitrogen heterocycles and polymers.[3] |

| Organometallics | RMgBr, RLi | Dialkyldisilane | Formation of new Si-C bonds, chain extension.[4] |

| Hydride | LiAlH₄ | Dihydridodisilane | Reduction to Si-H bonds for hydrosilylation reactions.[3] |

-

Hydrolysis and Alcoholysis: In a foundational study, 1,2-dichlorotetramethyldisilane was hydrolyzed in an ether/acetone mixture using triethylamine as an HCl scavenger to successfully synthesize 1,2-dihydroxy-tetramethyldisilane. This disilanediol is a key building block but shows a high tendency towards condensation. The reaction with alcohols proceeds similarly to yield the corresponding dialkoxy derivatives. These reactions are fundamental to creating silicone precursors.[1]

-

Amination: The reaction with primary or secondary amines readily forms Si-N bonds. For instance, reacting 1,2-dichlorotetramethyldisilane with N,N'-dimethylethylenediamine leads to the formation of a six-membered diazadisilacyclohexane ring.[3] This demonstrates its utility in synthesizing silicon-containing heterocycles.

-

Reaction with Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents are powerful carbon nucleophiles that react with the Si-Cl bond to form stable Si-C bonds.[4] This is a primary method for extending the carbon framework around the disilane core.

Reduction to Si-H Bonds

The Si-Cl bond can be efficiently reduced to a silicon-hydride (Si-H) bond using standard reducing agents like lithium aluminum hydride (LiAlH₄).[3] This transformation is critical as the resulting Si-H bonds are themselves reactive sites, particularly for hydrosilylation reactions, where they can add across double or triple bonds. The reduction of related aryl-substituted dichlorodisilanes with LiAlH₄ is a well-established method for producing the corresponding dihydrides.[3]

Wurtz-type Coupling and Polymerization

1,2-Dichlorotetramethyldisilane can serve as a monomer in Wurtz-type coupling reactions, typically using molten sodium, to produce polysilanes.[5] In this reaction, the chlorine atoms are reductively eliminated, and the resulting radical species polymerize to form a long chain with a Si-Si backbone. This is a primary route to high-molecular-weight polysilanes, which have interesting electronic and photophysical properties.[5]

Field-Proven Experimental Protocol: Synthesis of 1,2-Diethoxy-tetramethyldisilane

This protocol details a representative nucleophilic substitution reaction. It is designed as a self-validating system, including checkpoints and characterization steps to ensure reaction success and product purity.

Objective: To replace both chlorine atoms of 1,2-dichlorotetramethyldisilane with ethoxy groups via nucleophilic substitution.

Causality of Experimental Design:

-

Inert Atmosphere: Chlorosilanes and their products can be sensitive to moisture. A nitrogen or argon atmosphere prevents premature hydrolysis.[6]

-

HCl Scavenger: The reaction produces HCl as a byproduct. A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the acid, driving the reaction to completion and preventing side reactions.

-

Solvent Choice: A dry, aprotic solvent like diethyl ether or THF is used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The initial addition is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

-

Validation: The formation of triethylamine hydrochloride precipitate provides a visual cue of reaction progress. Final product identity is confirmed by NMR and IR spectroscopy.

Step-by-Step Methodology

-

Preparation (Self-Validation: Dry Glassware & Reagents)

-

Ensure all glassware (three-neck round-bottom flask, dropping funnel, condenser) is oven-dried and assembled hot under a stream of dry nitrogen or argon.

-

To the reaction flask, add anhydrous ethanol (2.1 equivalents) and triethylamine (2.2 equivalents) to dry diethyl ether via syringe.

-

-

Reaction

-

Cool the solution to 0 °C using an ice-water bath.

-

Dissolve 1,2-dichlorotetramethyldisilane (1.0 equivalent) in a small amount of dry diethyl ether and add it to the dropping funnel.

-

Add the disilane solution dropwise to the stirred ethanol/triethylamine mixture over 30 minutes. A white precipitate (Et₃N·HCl) will form immediately.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Work-up and Purification (Self-Validation: Complete Salt Removal)

-

Filter the reaction mixture through a fritted glass funnel under a nitrogen blanket to remove the triethylamine hydrochloride salt.

-

Wash the salt with two small portions of dry diethyl ether to recover any entrained product.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield 1,2-diethoxy-tetramethyldisilane as a clear, colorless liquid.

-

-

Characterization and Validation

-

¹H NMR: Expect signals for the Si-CH₃ protons and the -O-CH₂-CH₃ protons in the correct integration ratio.

-

IR Spectroscopy: Confirm the disappearance of the Si-Cl stretch and the appearance of a strong Si-O-C stretch.

-

Conclusion and Future Outlook

The reactivity of the Si-Cl bond in 1,2-dichlorotetramethyldisilane provides a robust and versatile platform for chemical synthesis. Its predictable behavior in nucleophilic substitution and reduction reactions makes it an invaluable bifunctional building block. Researchers can exploit this reactivity to construct complex silicon-containing molecules, from discrete heterocycles to high-performance polymers.[1][3] Future applications will likely focus on leveraging this chemistry to develop novel materials for the electronics, coatings, and biomedical industries, where precise control over molecular architecture leads to enhanced functionality and performance.[1]

References

-

Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. ResearchGate. Available from: [Link]

-

Synthesis, structure and properties of 1,2-dihydroxy-tetramethyldisilane. ElectronicsAndBooks. Available from: [Link]

-

(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1,2-Dichlorotetramethyldisilane

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 1,2-dichlorotetramethyldisilane, a compound of significant interest in materials science and chemical synthesis. In the absence of extensive experimental data for this specific molecule, this guide synthesizes information from theoretical studies on related chlorinated disilanes and fundamental principles of chemical bonding to propose likely thermal decomposition pathways. Furthermore, a detailed, field-proven experimental protocol is presented to enable researchers to rigorously investigate its thermal behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the applications of organosilicon compounds.

Introduction to 1,2-Dichlorotetramethyldisilane

1,2-Dichlorotetramethyldisilane, with the chemical formula [ClSi(CH₃)₂]₂, is a versatile organosilicon compound. It serves as a key precursor in the synthesis of various silicone materials, which are valued in industries such as automotive and electronics for their notable thermal stability and flexibility.[1] Its utility also extends to surface modification, where it enhances properties like hydrophobicity and adhesion, and in the semiconductor industry for the deposition of silicon-based thin films.[1] Given its applications, particularly in chemical vapor deposition (CVD) processes where elevated temperatures are common, a thorough understanding of its thermal stability is paramount for process optimization and safety.[2][3][4]

Table 1: Physicochemical Properties of 1,2-Dichlorotetramethyldisilane

| Property | Value | Reference |

| Linear Formula | [ClSi(CH₃)₂]₂ | [5][6] |

| CAS Number | 4342-61-4 | [5][6] |

| Molecular Weight | 187.22 g/mol | [5][6] |

| Appearance | Colorless liquid | [1][7] |

| Boiling Point | 148-149 °C | [5][6] |

| Density | 1.005 g/mL at 25 °C | [5][6] |

| Flash Point | 37 °C (closed cup) | [5][6] |

| Refractive Index | n20/D 1.454 | [5][6] |

Theoretical Framework for Thermal Decomposition

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In the case of 1,2-dichlorotetramethyldisilane, the primary bonds of interest are the Si-Si, Si-C, and Si-Cl bonds. The relative bond dissociation energies (BDEs) provide a basis for predicting which bonds are most likely to cleave at elevated temperatures.

Table 2: Relevant Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kcal/mol) | Source |

| Si-Si | ~52-72 | [6][8] |

| Si-C | ~76 | [8] |

| Si-Cl | ~90-113 | [6][8] |

| C-H | ~99 | [8] |

Based on these BDEs, the Si-Si bond is the weakest in the molecule, suggesting that its homolytic cleavage is a likely primary decomposition pathway.

Hypothesized Decomposition Pathways

Given the bond energy data, we can propose several potential thermal decomposition pathways for 1,2-dichlorotetramethyldisilane. The initiation step is likely the homolytic cleavage of the Si-Si bond, leading to the formation of two chlorodimethylsilyl radicals (•Si(CH₃)₂Cl).

Pathway A: Radical Recombination and Disproportionation

Following the initial Si-Si bond scission, the resulting chlorodimethylsilyl radicals can undergo a series of secondary reactions:

-

Recombination: Two radicals can recombine to reform the starting material.

-

Disproportionation: Hydrogen abstraction from a methyl group of one radical by another can lead to the formation of a stable silane and a reactive silaethene intermediate.

-

Dimerization of Intermediates: The reactive intermediates can dimerize or polymerize, leading to the formation of higher molecular weight silicon-containing species.

Pathway B: Silylene Extrusion

An alternative pathway, observed in the thermolysis of other disilanes, involves the extrusion of a silylene species. For 1,2-dichlorotetramethyldisilane, this could involve the elimination of dimethylsilylene (:Si(CH₃)₂) or chloromethylsilylene (:Si(CH₃)Cl).

Pathway C: Rearrangement and Elimination

Intramolecular rearrangement reactions followed by the elimination of stable molecules such as methane (CH₄) or hydrogen chloride (HCl) could also contribute to the overall decomposition process.

The following diagram illustrates a plausible primary decomposition pathway initiated by Si-Si bond cleavage.

Caption: Hypothesized primary thermal decomposition pathway of 1,2-dichlorotetramethyldisilane.

Experimental Protocol for Thermal Stability Assessment

To empirically determine the thermal stability and decomposition profile of 1,2-dichlorotetramethyldisilane, a multi-faceted analytical approach is recommended. Due to its reactivity with moisture and air, all handling should be performed under an inert atmosphere using Schlenk line or glovebox techniques.[9][10][11]

Materials and Equipment

-

1,2-Dichlorotetramethyldisilane (high purity)

-

Inert gas (Argon or Nitrogen, UHP grade)

-

Schlenk line or glovebox

-

Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimeter (DSC)

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system

-

Hermetically sealed TGA/DSC pans

Experimental Workflow

The following diagram outlines the proposed experimental workflow for assessing the thermal stability of 1,2-dichlorotetramethyldisilane.

Caption: Proposed experimental workflow for thermal stability analysis.

Step-by-Step Methodology

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Inside a glovebox or using a Schlenk line, carefully load 5-10 mg of 1,2-dichlorotetramethyldisilane into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sealed pan in the TGA/DSC instrument. Use an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Purge the instrument with an inert gas (e.g., Argon) at a flow rate of 50-100 mL/min.

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

3.3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Sample Preparation: Place a small amount (µL range) of 1,2-dichlorotetramethyldisilane into a pyrolysis sample holder.

-

Pyrolysis: Introduce the sample holder into the pyrolyzer, which is directly coupled to the GC-MS inlet. Pyrolyze the sample at various temperatures determined from the TGA results (e.g., just above the onset of decomposition and at the peak decomposition temperature).

-

GC-MS Analysis:

-

Data Analysis:

Safety Considerations

1,2-Dichlorotetramethyldisilane is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] It reacts with water and moisture, potentially releasing hazardous decomposition products.[17] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Conclusion

References

-

Morressier. (2012). Applications of pyrolysis-gas chromatography/mass spectrometry for the analysis of engineering siloxanes. Retrieved from [Link]

-

AIP Publishing. (2021). Differential Thermal Analysis of Organic Silicon Compound Based on Carbolic Acid. Retrieved from [Link]

-

Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

ResearchGate. (2006). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. Retrieved from [Link]

-

Michigan State University. (n.d.). Bond Energies. Retrieved from [Link]

-

ResearchGate. (2022). Thermal decomposition pathways of chlorinated trisilanes. Retrieved from [Link]

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

Sudmed.ru. (n.d.). analysis of silicone polymers at trace levels by pyrolysis gas chromatography/mass spectroscopy. Retrieved from [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Advanced Engineering Materials. (2021). Application of Chemical Vapor Deposition in Semiconductor Films. Retrieved from [Link]

-

Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

-

CRC Press. (n.d.). Bond Dissociation Energies. Retrieved from [Link]

-

Sciact. (2016). Thermal properties of some organosilicon precursors for chemical vapor deposition. Retrieved from [Link]

-

NeuroQuantology. (2022). CHEMICAL VAPOR DEPOSITION (CVD): FUNDAMENTALS AND APPLICATIONS – A REVIEW. Retrieved from [Link]

-

Sputtering Target. (2023). Chemical Vapor Deposition (CVD): Applications and Development. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). The Methods of Measuring Protein Thermal Stability. Retrieved from [Link]

-

MDPI. (2023). Thermal and Photochemical Reactions of Organosilicon Compounds. Retrieved from [Link]

-

SciSpace. (n.d.). TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. Retrieved from [Link]

-

ResearchGate. (2000). Pyrolysis/Methylation: A Microanalytical Method for Investigating Polar Organic Compounds in Cultural Properties. Retrieved from [Link]

-

MDPI. (2022). Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products. Retrieved from [Link]

-

MDPI. (2024). Atomistic Details of Methyl Linoleate Pyrolysis: Direct Molecular Dynamics Simulation of Converting Biodiesel to Petroleum Products. Retrieved from [Link]

-

PubMed Central. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. preprints.org [preprints.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Bond Energies [www2.chemistry.msu.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Applications of pyrolysis-gas chromatography/mass spectrometry for the analysis of engineering siloxanes [morressier.com]

- 15. mdpi.com [mdpi.com]

- 16. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gelest.com [gelest.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,2-Dichlorotetramethyldisilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Application

1,2-Dichlorotetramethyldisilane, a versatile organosilicon compound, serves as a crucial precursor in the synthesis of a variety of silicon-containing materials, including polymers and surface modification agents.[1] Its utility in advanced material development, from silicone elastomers to applications in the semiconductor industry, is largely dictated by its behavior in solution.[1] A comprehensive understanding of its solubility in organic solvents is paramount for reaction control, formulation, and purification processes. This guide provides an in-depth exploration of the solubility characteristics of 1,2-Dichlorotetramethyldisilane, offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

Physicochemical Profile of 1,2-Dichlorotetramethyldisilane

A foundational understanding of the physicochemical properties of 1,2-Dichlorotetramethyldisilane is essential for predicting and interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |

| Molecular Weight | 187.22 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.005 g/mL at 25 °C | |

| Boiling Point | 148-149 °C | |

| Refractive Index | n20/D 1.454 |

The Achilles' Heel: Hydrolytic Sensitivity and its Impact on Solubility

The most critical chemical characteristic of 1,2-Dichlorotetramethyldisilane influencing its solubility is its high reactivity towards protic solvents, particularly water. The silicon-chlorine bond is susceptible to nucleophilic attack by water, leading to rapid hydrolysis. This reaction produces hydrochloric acid and a mixture of siloxane byproducts.[2]

This inherent reactivity dictates that 1,2-Dichlorotetramethyldisilane is practically insoluble and unstable in protic solvents such as water, alcohols, and primary or secondary amines. The use of such solvents will lead to the decomposition of the compound rather than true dissolution. Consequently, all solubility considerations and determinations must be conducted in anhydrous aprotic organic solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Qualitative Solubility Landscape

Based on the principle of "like dissolves like," 1,2-Dichlorotetramethyldisilane, a nonpolar molecule, is expected to be soluble in a range of aprotic organic solvents. While specific quantitative data is scarce in publicly available literature, qualitative assessments indicate its solubility in common non-protic organic solvents.

Expected Solubility Profile:

-

High Solubility: Nonpolar and weakly polar aprotic solvents such as hexane, heptane, toluene, and diethyl ether.

-

Moderate to Good Solubility: Polar aprotic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane (DCM).

-

Potential for Reaction: Solvents containing even trace amounts of water or other reactive functional groups can lead to decomposition. For example, while it may dissolve in acetone, a reaction can occur to some extent.

The following diagram illustrates the conceptual relationship between solvent type and the solubility of 1,2-Dichlorotetramethyldisilane.

Caption: Conceptual diagram of 1,2-Dichlorotetramethyldisilane's interaction with different solvent classes.

A Rigorous Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative solubility data, an experimental approach is necessary. The following protocol, based on the reliable shake-flask method, is designed to yield accurate and reproducible results for this moisture-sensitive compound.[3]

Causality Behind Experimental Choices

-

Inert Atmosphere (Glovebox or Schlenk Line): Essential to prevent hydrolysis of 1,2-Dichlorotetramethyldisilane by atmospheric moisture.

-

Anhydrous Solvents: Crucial to ensure that true solubility is measured, not decomposition.

-

Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute. A 24-hour period is a standard starting point, but this should be experimentally verified.[4]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is vital for reproducibility.

-

Analytical Method (Quantitative NMR): 1H NMR is a powerful technique for quantitative analysis as it does not require a chromophore (unlike UV-Vis) and can provide structural confirmation of the dissolved species.[1][5][6][7][8]

Experimental Workflow

The following diagram outlines the key steps for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1,2-Dichlorotetramethyldisilane.

Step-by-Step Methodology

All procedures must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Solvent Preparation: Use freshly distilled, anhydrous aprotic solvents.

-

Preparation of Saturated Solutions:

-

To a series of oven-dried vials, add a known volume of the anhydrous solvent (e.g., 2 mL).

-

Add an excess amount of 1,2-Dichlorotetramethyldisilane to each vial to create a suspension. Ensure there is undissolved liquid at the bottom of the vial.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at the same temperature to separate the undissolved solute from the saturated solution.

-

-

Sample Preparation for NMR Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

In a clean, dry NMR tube, combine the aliquot of the supernatant with a known amount of a suitable internal standard dissolved in the same deuterated anhydrous solvent. The internal standard should be non-reactive and have a distinct resonance in the 1H NMR spectrum.

-

-

Quantitative 1H NMR Analysis:

-

Acquire the 1H NMR spectrum of the sample.

-

Integrate the signals corresponding to the protons of 1,2-Dichlorotetramethyldisilane and the internal standard.

-

-

Calculation of Solubility:

-

Calculate the molar concentration of 1,2-Dichlorotetramethyldisilane in the saturated solution using the following formula:

Csolute = (Isolute / Nsolute) * (Nstd / Istd) * Cstd

Where:

-

Csolute is the concentration of 1,2-Dichlorotetramethyldisilane.

-

Isolute is the integral of the solute's proton signal.

-

Nsolute is the number of protons giving rise to that signal.

-

Istd is the integral of the internal standard's proton signal.

-

Nstd is the number of protons for the internal standard's signal.

-

Cstd is the concentration of the internal standard.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 1,2-Dichlorotetramethyldisilane is not a static property but is influenced by several key factors.

-

Solvent Polarity: As a nonpolar compound, its solubility is generally higher in nonpolar solvents. However, specific interactions can influence this trend.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid and liquid solutes, solubility increases with temperature. This relationship should be determined experimentally.

-

Purity of Solute and Solvent: Impurities, especially water, in either the solute or the solvent can significantly impact the measured solubility due to decomposition reactions.

The interplay of these factors is visualized in the following diagram.

Caption: Key factors influencing the solubility of 1,2-Dichlorotetramethyldisilane.

Conclusion and Future Perspectives

A thorough understanding of the solubility of 1,2-Dichlorotetramethyldisilane in organic solvents is indispensable for its effective use in research and development. Due to its high hydrolytic sensitivity, solubility studies must be conducted under strictly anhydrous conditions in aprotic solvents. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable quantitative solubility data using the shake-flask method coupled with quantitative NMR analysis. Future work should focus on generating a comprehensive database of its solubility in a wider range of anhydrous organic solvents at various temperatures to further aid in the design and optimization of synthetic processes.

References

-

Chem-Impex. (n.d.). 1,2-Dichlorotetramethyldisilane. Retrieved from [Link]

-

Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

- Kostić, N., & Malet Momić, T. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of the Serbian Chemical Society, 84(12), 1339-1361.

-